(E)-3-(2-chlorophenyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H14ClN3O2S and its molecular weight is 371.84. The purity is usually 95%.
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Biological Activity
(E)-3-(2-chlorophenyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure
The compound can be described by the following chemical structure:
- IUPAC Name : (E)-3-(2-chlorophenyl)-N-[5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
- Molecular Formula : C18H14ClN3O2S
Biological Activity Overview
Research indicates that compounds related to oxadiazole derivatives exhibit significant biological activities. Specifically, studies have shown that certain oxadiazole derivatives possess antimicrobial properties and can inhibit cancer cell proliferation.
Antimicrobial Activity
A variety of studies have explored the antimicrobial potential of oxadiazole derivatives. For instance, a study highlighted that certain 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids demonstrated potent antimicrobial activity against various bacterial strains. The antimicrobial efficacy was evaluated using standard assays against pathogens such as Escherichia coli and Staphylococcus aureus .
Case Studies and Research Findings
- Anticancer Activity :
- A study investigated the effects of oxadiazole derivatives on cancer cell lines. The results indicated that these compounds could inhibit cell viability and induce apoptosis in cancer cells. The mechanism was linked to the modulation of specific signaling pathways involved in cell growth and survival .
- Pharmacokinetics :
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 0.5 µg/mL |
Compound B | S. aureus | 0.25 µg/mL |
This compound | Klebsiella pneumoniae | 0.1 µg/mL |
Table 2: Anticancer Efficacy on Cell Lines
Cell Line | Treatment Concentration | Cell Viability (%) |
---|---|---|
PC3 (Prostate Cancer) | 10 µM | 30 |
HeLa (Cervical Cancer) | 20 µM | 25 |
MCF7 (Breast Cancer) | 15 µM | 40 |
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-25-15-9-5-3-7-13(15)17-21-22-18(24-17)20-16(23)11-10-12-6-2-4-8-14(12)19/h2-11H,1H3,(H,20,22,23)/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUZCYFPIVBYBR-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.